1-Amino-5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
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Overview
Description
1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol: is a heterocyclic compound that contains both a triazole ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and thiol groups in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction.
Substitution: Halogenating agents or alkylating agents can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for metal ions. Its ability to form stable complexes with metals makes it useful in bioinorganic chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. Its unique structure allows for interactions with biological targets that can inhibit the growth of pathogens or cancer cells.
Industry: In the industrial sector, 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or metal ions. The amino and thiol groups can form hydrogen bonds or coordinate with metal centers, leading to inhibition of enzyme activity or stabilization of metal complexes. These interactions can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Comparison: 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol is unique due to the presence of both a pyridine ring and a triazole ring in its structure. This dual-ring system provides a distinct set of chemical properties and reactivity compared to similar compounds that may only contain one type of heterocycle. Additionally, the presence of both amino and thiol groups allows for a wider range of chemical modifications and potential biological activities.
Properties
CAS No. |
4923-02-8 |
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Molecular Formula |
C7H7N5S |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-amino-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-7(13)11-12)5-1-3-9-4-2-5/h1-4H,8H2,(H,11,13) |
InChI Key |
CLLIRGCEQYSYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=S)NN2N |
Origin of Product |
United States |
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